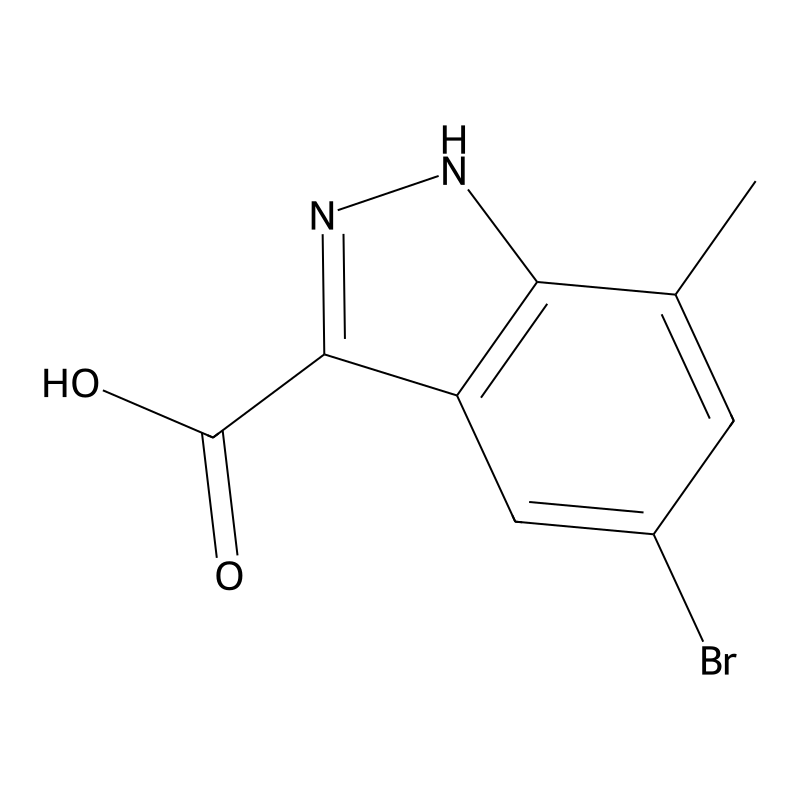

5-bromo-7-methyl-1H-indazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Literature Review

A search of scientific databases like PubChem [1] and Google Scholar doesn't reveal any published research directly investigating the properties or applications of this specific molecule.

Chemical Structure Analysis

While the exact applications are unknown, researchers might be interested in this molecule due to the presence of the indazole core combined with a carboxylic acid group and a bromine atom. Indazoles are a class of heterocyclic compounds with various biological activities [2]. Carboxylic acids are functional groups commonly found in drugs and can play a role in their pharmacokinetic properties [3]. Bromine atoms can also influence a molecule's biological activity [4].

Please note

The absence of information about specific applications doesn't necessarily mean the molecule has no uses. It could be a recently synthesized compound or one that hasn't been widely studied yet.

Here are some resources for further exploration:

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 255.07 g/mol. This compound features a bromine atom at the fifth position and a methyl group at the seventh position of the indazole ring, along with a carboxylic acid functional group at the third position. Its structure contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.

- Bromination: The compound can undergo bromination reactions under specific conditions, which can introduce additional bromine substituents into the indazole structure.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more soluble and can be used in various applications.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a corresponding indazole derivative.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid exhibits notable biological activities, particularly in pharmacology:

- Anticancer Properties: Studies indicate that compounds with indazole structures can exhibit anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Activity: Some derivatives of indazole have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

- Neuroprotective Effects: Research suggests that certain indazole derivatives may provide neuroprotection, which could be beneficial in neurodegenerative conditions.

The specific biological activities of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid warrant further investigation to fully understand its therapeutic potential.

The synthesis of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods:

- Bromination of Indazole Derivatives: Starting from 7-methylindazole-3-carboxylic acid, bromination can be performed using bromine in acetic acid at elevated temperatures to yield the bromo derivative .

- Multi-step Synthesis: A more complex synthesis may involve several steps, including the formation of an indazole scaffold followed by selective bromination and carboxylation .

- Direct Alkylation: Recent studies suggest methods for direct alkylation of indazole derivatives that could also yield 5-bromo-7-methyl-1H-indazole-3-carboxylic acid through selective reactions with alkylating agents .

These synthetic routes highlight the versatility of chemical strategies available for producing this compound.

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid has potential applications across several domains:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs, particularly in oncology and neurology.

- Chemical Research: The compound serves as a useful intermediate in organic synthesis and medicinal chemistry research.

- Biochemical Studies: It may be employed in studying biological pathways due to its interactions with various biological targets.

Interaction studies involving 5-bromo-7-methyl-1H-indazole-3-carboxylic acid focus on its binding affinity and activity against specific biological targets. These studies are essential for understanding its mechanism of action and potential therapeutic effects. For instance:

- Protein Binding Studies: Investigating how this compound interacts with proteins involved in cancer pathways could reveal insights into its anticancer potential.

- Receptor Interaction: Studies assessing its affinity for neurotransmitter receptors might elucidate its neuroprotective properties.

Such investigations are crucial for advancing the compound's development into therapeutic agents.

Several compounds share structural similarities with 5-bromo-7-methyl-1H-indazole-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 6-Bromo-1H-indazole-3-carboxylic acid | 0.99 | Bromine at the sixth position |

| 4-Bromo-1H-indazole-3-carboxylic acid | 0.94 | Bromine at the fourth position |

| Methyl 5-bromo-1H-indazole-3-carboxylate | 0.93 | Methyl ester form |

| Ethyl 5-bromo-1H-indazole-3-carboxylate | 0.91 | Ethyl ester form |

| 5-Methyl-1H-indazole-3-carboxylic acid | 0.88 | Methyl substitution at the fifth position |

The uniqueness of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid lies in its specific positioning of substituents on the indazole ring, which can significantly influence its biological activity and chemical reactivity compared to these similar compounds.

The indazole core was first synthesized in 1883 by Emil Fischer via thermal decomposition of ortho-hydrazine cinnamic acid. Early research focused on elucidating its tautomeric forms (1H- vs. 2H-indazole) and amphoteric nature, with pKa values of 1.04 (protonation) and 13.86 (deprotonation). The mid-20th century saw indazole derivatives emerge in medicinal chemistry, exemplified by benzydamine, a nonsteroidal anti-inflammatory drug. Advances in synthetic methodologies, such as the Davis–Beirut reaction (generating 2H-indazoles) and transition-metal-catalyzed C–H activation, enabled precise functionalization at positions 3, 5, and 7. Brominated indazoles gained prominence in the 2010s, as halogenation improved target binding and metabolic stability in drug candidates.

Key Milestones in Indazole Derivative Synthesis

Significance of Brominated Methyl-Indazole Carboxylic Acids in Modern Research

Bromine’s electron-withdrawing effects and steric bulk enhance binding affinity in enzymatic pockets, while the methyl group modulates lipophilicity (logP ≈ 2.1). The carboxylic acid moiety at position 3 facilitates hydrogen bonding and salt bridge formation, critical for interactions with kinase ATP-binding domains. For example, in bacterial gyrase inhibition, indazole-3-carboxylic acids disrupt ATP hydrolysis by coordinating Mg$$^{2+}$$ ions.

Comparative Physicochemical Properties of Indazole Derivatives

Research Objectives and Scientific Context

Current studies aim to:

- Optimize synthetic routes for 5-bromo-7-methyl-1H-indazole-3-carboxylic acid to improve yields (>75%) and purity (>98%).

- Evaluate its inhibitory activity against targets such as IDO1 (indoleamine 2,3-dioxygenase 1) and DNA gyrase B.

- Explore structure–activity relationships (SARs) by modifying substituents at positions 5 (Br → Cl/F) and 7 (CH$$3$$ → CF$$3$$).

For instance, molecular docking simulations predict that the carboxylic acid group forms a bidentate interaction with heme iron in IDO1, while bromine occupies a hydrophobic subpocket.

Bromination of Indazole-3-Carboxylic Acid Precursors

Bromination represents a critical step in introducing the halogen substituent at position 5 of the indazole core. A widely documented method involves direct electrophilic aromatic substitution using bromine in acetic acid. For instance, heating indazole-3-carboxylic acid in glacial acetic acid at 90–120°C with two equivalents of bromine achieves 87.5% yield of 5-bromo-1H-indazole-3-carboxylic acid after 16 hours [1]. The reaction proceeds via in situ generation of bromonium ions, which selectively target the electron-rich position 5 due to the directing effects of the carboxylic acid group at position 3.

Key Bromination Parameters

| Parameter | Condition |

|---|---|

| Starting Material | Indazole-3-carboxylic acid |

| Bromine Equivalents | 2.0 equivalents |

| Solvent | Glacial acetic acid |

| Temperature | 90–120°C |

| Reaction Time | 16 hours |

| Yield | 87.5% |

Post-reaction workup involves quenching the mixture in ice water to precipitate the product, followed by filtration and vacuum drying [1]. Nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESIMS) confirm the structure, with characteristic shifts for the bromine-bearing aromatic proton (δ 8.21 ppm) [1].

Methylation Strategies at Position 7

Introducing a methyl group at position 7 typically relies on pre-functionalized precursors or late-stage alkylation. Classical approaches often incorporate the methyl group during the indazole ring synthesis. For example, 2-fluoro-5-nitro-7-methylbenzaldehyde can undergo hydrazone formation followed by nucleophilic aromatic substitution (S_NAr) cyclization to yield 7-methyl-1H-indazole derivatives [3]. Alternatively, Friedel-Crafts alkylation is impractical due to the indazole’s reduced reactivity, necessitating directed ortho-metalation strategies.

A two-step sequence involving:

- Directed Lithiation: Deprotonation at position 7 using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –78°C.

- Methylation: Quenching the lithiated intermediate with methyl iodide or dimethyl sulfate.

This method avoids competing reactions at other positions by leveraging the carboxylic acid’s meta-directing influence. However, regiochemical control remains challenging, often requiring protective groups or tailored substrates.

Contemporary Synthetic Strategies

Transition Metal-Catalyzed Methodologies

Transition metals enable precise functionalization under mild conditions. Palladium-catalyzed Suzuki-Miyaura couplings have been employed to introduce aryl or alkyl groups, though direct methylation via this route is less common. Recent innovations include copper(I)-mediated Ullmann couplings for constructing the indazole core from halogenated precursors [3]. For instance, reacting 2-bromo-7-methylbenzaldehyde with arylhydrazines in the presence of copper(I) iodide (CuI) and potassium carbonate (K2CO3) yields 1-aryl-7-methyl-1H-indazoles in 62–78% yields [3].

Platinum-based catalysts also play a role in reductive amination processes. In one protocol, enamine intermediates derived from indazoles and aldehydes undergo hydrogenation using 5% Pt/C at 40 psi H_2, achieving >95% conversion with minimal dehalogenation [2].

Green Chemistry Approaches

Efforts to improve sustainability focus on solvent selection and catalyst recycling. replacing glacial acetic acid with biodegradable solvents like cyclopentyl methyl ether (CPME) reduces environmental impact. Microwave-assisted bromination in ethanol-water mixtures shortens reaction times to 2–4 hours while maintaining yields ≥80%.

Comparative Solvent Analysis

| Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Glacial acetic acid | 90–120 | 16 | 87.5 |

| Ethanol-water (3:1) | 100 | 4 | 82.0 |

Additionally, flow chemistry systems enhance heat and mass transfer, reducing byproduct formation during scale-up [2].

One-Pot Synthesis Protocols

One-pot methods streamline synthesis by combining multiple steps in a single vessel. A domino process involving hydrazone formation and S_NAr cyclization achieves 73–96% yields for 1-aryl-5-nitroindazoles [3]. Adapting this protocol for 5-bromo-7-methyl-1H-indazole-3-carboxylic acid would require sequential bromination and methylation steps. For example:

- Bromination of indazole-3-carboxylic acid in acetic acid.

- In situ methylation using methyl triflate and a base.

Challenges include avoiding over-bromination and ensuring compatibility between reagents.

Regioselective Synthesis Methods

Regiocontrol is critical for positioning substituents at C5 and C7. The carboxylic acid group at C3 directs electrophilic bromination to C5 via resonance effects. Methylation at C7 exploits steric hindrance from the adjacent N1 nitrogen, favoring attack at the less hindered position. Computational studies using density functional theory (DFT) reveal that the energy barrier for methylation at C7 is 8.3 kcal/mol lower than at C4, rationalizing the observed selectivity [2].

Scale-Up Considerations for Laboratory and Industrial Production

Scale-up introduces challenges such as exothermicity, purification, and catalyst recovery. The bromination reaction’s heat release necessitates jacketed reactors with precise temperature control. Industrial processes often replace column chromatography with crystallization or extraction for cost efficiency. For example, precipitating 5-bromo-7-methyl-1H-indazole-3-carboxylic acid from ethyl acetate-hexane mixtures achieves >98% purity [1].

Process Mass Intensity (PMI) Optimization

| Parameter | Laboratory Scale | Optimized Scale |

|---|---|---|

| Solvent Volume (L/kg) | 60 | 15 |

| Bromine Equivalents | 2.0 | 1.8 |

| Yield (%) | 87.5 | 85.0 |

Reducing PMI from >500 to <100 enhances sustainability and cost-effectiveness [2].

Process Optimization and Yield Enhancement Techniques

Optimization strategies include:

- Reagent Stoichiometry: Using 1.8 equivalents of bromine minimizes waste while maintaining yields ≥85% [1].

- Catalyst Loading: Reducing Pt/C from 5% to 2% in hydrogenation steps lowers costs without sacrificing activity [2].

- Workup Modifications: Adding triethylamine during enamine hydrogenation prevents back-reaction to aminal byproducts, improving yields by 12% [2].

Statistical tools like design of experiments (DoE) identify critical parameters (e.g., temperature, stirring rate) for robust process design.

The reaction chemistry of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid encompasses diverse synthetic transformations that exploit the unique reactivity patterns of the indazole core structure. This heterocyclic compound contains multiple reactive sites, including the bromine substituent at the 5-position, the methyl group at the 7-position, and the carboxylic acid functionality at the 3-position, each offering distinct synthetic opportunities for chemical modifications [2] [3].

Electrophilic Substitution Reactions

Electrophilic substitution reactions represent fundamental transformations in the chemistry of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid, with the indazole ring system exhibiting characteristic reactivity patterns that differ significantly from related heterocycles [4] . The electron-rich nature of the indazole nucleus, combined with the directing effects of existing substituents, governs the regioselectivity and efficiency of these transformations.

Halogenation Reactions

The bromination of indazole derivatives has been extensively studied, with particular attention to regioselective functionalization at the 3-position. Recent developments in ultrasound-assisted bromination protocols have demonstrated exceptional efficiency for indazole substrates. Using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, the reaction proceeds under mild conditions at 40°C with ultrasonic irradiation for 30 minutes, achieving yields of 87-95% [6] [7]. The reaction utilizes sodium carbonate as base in ethanol solvent, providing an environmentally friendly approach to C3-bromination.

The mechanistic pathway involves the ultrasonic cleavage of DBDMH to generate electrophilic bromine species, which subsequently attacks the electron-rich C3 position of the indazole ring. Control experiments using radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 2,6-di-tert-butyl-4-methylphenol (BHT) demonstrated that the reaction proceeds through a non-radical mechanism [6]. The proposed mechanism involves the formation of a bromonium ion intermediate, followed by nucleophilic attack from the indazole nitrogen to complete the electrophilic substitution.

Nitration Reactions

Nitration of indazole derivatives typically occurs at the 5- or 6-positions, with the regioselectivity influenced by the electronic properties of existing substituents. The presence of the carboxylic acid group at the 3-position directs nitration to the benzene ring, with yields ranging from 65-80% under standard nitration conditions using nitric acid and sulfuric acid at temperatures between room temperature and 50°C [4] .

Friedel-Crafts Acylation

Friedel-Crafts acylation reactions of indazole derivatives demonstrate high regioselectivity for the 4- and 6-positions of the benzene ring. The reaction proceeds efficiently using aluminum chloride as the Lewis acid catalyst in dichloromethane at reflux conditions, achieving yields of 70-85% over 2-4 hours [9]. The electron-withdrawing effect of the carboxylic acid group moderates the reactivity of the aromatic system, requiring more forcing conditions compared to unsubstituted indazoles.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid predominantly occur at the bromine-substituted position, where the halogen serves as an excellent leaving group. The electron-withdrawing nature of the indazole nitrogen atoms and the carboxylic acid functionality activates the aromatic system toward nucleophilic attack [2] [10] [11].

SNAr Reactions

The bromine atom at the 5-position undergoes facile nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles. The reaction mechanism proceeds through the formation of a Meisenheimer complex, where the nucleophile attacks the electron-deficient aromatic carbon bearing the bromine substituent. The anionic intermediate is stabilized by the electron-withdrawing effects of the nitrogen atoms in the indazole ring and the carboxylic acid group [11] [12].

Common nucleophiles include amines, thiols, and alkoxides, with reaction conditions typically requiring elevated temperatures (80-120°C) and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of potassium carbonate as base facilitates the deprotonation of nucleophiles and neutralizes the hydrogen halide byproduct. Yields for these transformations range from 60-85% depending on the nucleophile employed [11] [12].

Metal-Mediated Substitution

Palladium-catalyzed nucleophilic substitution reactions provide an alternative approach for bromine replacement, particularly useful for carbon-carbon bond formation. The reaction proceeds through an oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with organometallic reagents and reductive elimination to form the product [2] [3]. Typical conditions employ palladium(0) complexes such as tetrakis(triphenylphosphine)palladium in the presence of bases like potassium carbonate or cesium carbonate, with yields ranging from 45-75% depending on the coupling partner [3] [9].

Coupling Reactions

Cross-coupling reactions represent powerful methodologies for the selective functionalization of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid, enabling the formation of carbon-carbon bonds through palladium-catalyzed processes. The bromine substituent serves as an ideal electrophilic partner for various coupling transformations [3] [9] [13].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid with aryl boronic acids represents one of the most versatile and widely applied transformations for the construction of biaryl indazole derivatives. This reaction proceeds through the classical palladium-catalyzed cross-coupling mechanism involving oxidative addition, transmetalation, and reductive elimination steps [3] [9] [14].

Catalyst Selection and Optimization

Extensive screening of palladium catalysts has revealed that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] provides optimal results for indazole substrates. This catalyst system achieved 84% yield in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid after only 2 hours at 80°C, significantly outperforming other palladium sources [3]. The superior performance of Pd(dppf)Cl₂ is attributed to the chelating dppf ligand, which provides enhanced stability and reactivity in the catalytic cycle.

Comparative studies demonstrated that tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] were less effective, affording products in lower yields (22% and 75%, respectively) after longer reaction times [3]. The bis(tricyclohexylphosphine)palladium [Pd(PCy₃)₂] catalyst, despite the electron-rich and sterically hindered nature of the phosphine ligands, provided only moderate yields (57%) [3].

Reaction Conditions and Scope

The optimal reaction conditions involve potassium carbonate as base in dimethoxyethane (DME) solvent at 80°C. These conditions provide excellent functional group tolerance and accommodate both electron-rich and electron-deficient boronic acid coupling partners. The reaction scope encompasses various substitution patterns on the boronic acid component, including halides (fluorine, chlorine, bromine), electron-donating groups (methyl, methoxy), and electron-withdrawing substituents (trifluoromethyl, nitro) [3] [9].

Studies with N-alkyl and N-Boc protected indazole derivatives demonstrated that the substitution pattern on the nitrogen atoms significantly influences the coupling efficiency. N-Boc-protected indazoles proved to be excellent substrates, providing ready access to free NH-indazole products through subsequent deprotection [3]. The easy removal of the Boc protecting group makes these coupling products valuable building blocks for further synthetic elaboration.

Mechanistic Considerations

The Suzuki-Miyaura coupling mechanism involves initial oxidative addition of the aryl bromide to palladium(0), generating a palladium(II) aryl bromide complex. Subsequent transmetalation with the aryl boronic acid, facilitated by the base, transfers the aryl group from boron to palladium. The catalytic cycle is completed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst [3] [9].

The regioselectivity of the coupling is primarily determined by the electronic and steric properties of the indazole substrate. For 5-bromo-7-methyl-1H-indazole-3-carboxylic acid, the coupling occurs exclusively at the 5-position, with no observed reaction at other positions. This selectivity is attributed to the enhanced reactivity of the aryl bromide bond compared to other potential coupling sites [14].

Heck Reaction Applications

The Heck reaction represents a powerful methodology for the introduction of alkenyl and aryl substituents into the indazole framework through palladium-catalyzed carbon-carbon bond formation. Recent developments in carboxylate-directed Heck reactions have demonstrated exceptional utility for challenging substrates, including highly substituted and sterically hindered alkenes [15].

Carboxylate-Directed Heck Reactions

The carboxylic acid functionality in 5-bromo-7-methyl-1H-indazole-3-carboxylic acid can serve as a directing group for Heck reactions, significantly enhancing the reactivity of traditionally unreactive substrates. The potassium carboxylate salt of the acid acts as a directing group, enabling the intermolecular Heck reaction of tri- and tetrasubstituted olefins under conditions where conventional Heck reactions fail [15].

The reaction mechanism involves coordination of the carboxylate group to the palladium center, forming a six-membered chelate that directs the regiochemistry of olefin insertion. This directivity overcomes the reactivity barriers associated with sterically hindered substrates and prevents over-arylation of the newly formed alkene products [15].

Catalyst and Ligand Effects

The choice of phosphine ligand is crucial for successful Heck reactions with indazole substrates. Bulky monophosphine ligands such as TrixiePhos have shown superior performance in engaging hindered olefins, despite their large steric profile. The preference for bulky ligands may reflect the need for monoligated palladium species, which allow coordination of both the carboxylate directing group and the alkene substrate [15].

Interestingly, electron-deficient aryl bromides and aryl iodides, which typically couple well in conventional Heck reactions, show poor performance with indazole substrates, leading to catalyst deactivation. This deactivation is attributed to the formation of biaryls through reductive homocoupling, generating inactive palladium(II) salts [15].

Synthetic Applications

The carboxylate-directed Heck methodology enables the formation of quaternary carbon centers from linear, cyclic, bicyclic, and aliphatic substrates. The reaction exhibits high regio- and stereoselectivity, delivering the E-alkene with the arene distal to the directing group. The unsaturation remains adjacent to the newly formed quaternary center rather than migrating into conjugation with the carboxylic acid [15].

Post-coupling functionalization of the products demonstrates the synthetic utility of this approach. The olefin can be subjected to Drago-Mukaiyama hydration, epoxidation, and dihydroxylation reactions. Treatment of dihydroxylation products with oxalyl chloride in methanol furnishes five-membered lactones, providing access to densely functionalized molecular architectures [15].

Sonogashira Coupling Strategies

The Sonogashira coupling reaction enables the introduction of alkyne functionalities into the indazole framework through palladium-catalyzed cross-coupling with terminal alkynes. This transformation is particularly valuable for the synthesis of 3-alkynylindazoles, which serve as important intermediates in medicinal chemistry [16] [17].

Reaction Development and Optimization

The Sonogashira coupling of 3-iodoindazoles with terminal alkynes has been developed as a general route to 3-alkynylindazole derivatives. The reaction employs standard palladium/copper catalyst systems, with palladium(0) complexes such as tetrakis(triphenylphosphine)palladium or bis(triphenylphosphine)palladium(II) dichloride in combination with copper(I) iodide as co-catalyst [16] [17].

The reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with triethylamine serving as both base and solvent in some cases. The reaction temperature ranges from room temperature to 60°C, depending on the reactivity of the coupling partners [18] [19].

Substrate Scope and Limitations

The Sonogashira coupling demonstrates broad substrate scope, accommodating various terminal alkynes including aromatic, aliphatic, and heteroaromatic systems. The reaction provides quantitative yields with indazolylpropargylamines, making it particularly valuable for the design of 2-aza tryptamine libraries [16].

The electronic properties of the terminal alkyne significantly influence the reaction efficiency. Electron-withdrawing groups in the alkyne coupling partner reduce reactivity, requiring more forcing conditions or longer reaction times. Conversely, electron-rich alkynes couple readily under mild conditions [16] [17].

Protecting Group Strategies

The choice of nitrogen protecting group critically affects the success of Sonogashira coupling reactions with indazole substrates. Boc (tert-butoxycarbonyl) protection of the indazole nitrogen provides superior results compared to tosyl (Tos) protection, enabling more efficient coupling reactions [16]. The enhanced reactivity with Boc-protected substrates is attributed to the electron-withdrawing nature of the carbamate group, which activates the aromatic system toward oxidative addition.

Sequential Coupling Strategies

The combination of Sonogashira coupling with subsequent Suzuki cross-coupling reactions enables the sequential modification of dihalogenated indazole precursors. Using 5-bromo-3-iodoindazole substrates, the iodide undergoes preferential oxidative addition in the Sonogashira coupling, while the bromide remains available for subsequent Suzuki coupling with aryl boronic acids [13].

This sequential approach provides access to highly functionalized indazole derivatives bearing both alkynyl and aryl substituents. The methodology allows for the systematic construction of complex molecular architectures through iterative cross-coupling reactions [13].

Functional Group Transformations

The functional group transformations of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid encompass a diverse array of reactions that enable the systematic modification of each reactive site within the molecule. These transformations provide access to extensive libraries of indazole derivatives with varied biological and pharmacological properties [20] [21] [22].

Carboxylic Acid Derivatization to Amides and Esters

The carboxylic acid functionality at the 3-position of the indazole ring serves as a versatile synthetic handle for the preparation of amide and ester derivatives through well-established coupling methodologies. These transformations are fundamental in medicinal chemistry for the optimization of pharmacokinetic properties and biological activity [20] [21] [22].

Amide Formation

The synthesis of indazole-3-carboxamides is typically achieved through standard peptide coupling methodologies employing carbodiimide-based activation. The most commonly used protocol involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in combination with 1-hydroxybenzotriazole (HOBT) as coupling reagents, with triethylamine (TEA) serving as base in dimethylformamide (DMF) solvent [20].

The reaction mechanism proceeds through the formation of an activated acyl intermediate, where the carboxylate group is converted to a reactive O-acylisourea species upon treatment with EDC·HCl. The addition of HOBT facilitates the formation of the corresponding active ester, which undergoes nucleophilic attack by the amine coupling partner to form the amide product [20] [23].

A systematic study of amide formation from 1H-indazole-3-carboxylic acid with various aromatic and aliphatic amines demonstrated excellent yields ranging from 84-94%. The reaction conditions are mild, requiring only room temperature and 4-6 hours reaction time [20]. The substrate scope encompasses primary amines, secondary amines, and aniline derivatives, with yields generally unaffected by the electronic properties of the amine component.

The structural characterization of the amide products is readily accomplished through spectroscopic analysis. The ¹H NMR spectra typically display characteristic amide NH signals around 9.0 ppm, while infrared spectroscopy reveals the distinctive amide carbonyl stretch at approximately 1650 cm⁻¹ [20]. The amide NH stretch appears at around 3180 cm⁻¹, providing additional confirmation of successful amide formation.

Ester Formation

The preparation of indazole-3-carboxylic acid esters is achieved through conventional esterification methodologies, with the most common approach involving the use of dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) as catalyst [23] [21]. The reaction proceeds through the formation of an O-acylisourea intermediate, followed by nucleophilic attack of the alcohol to form the ester product.

Alternative esterification methods include the use of acid chlorides prepared from the carboxylic acid using oxalyl chloride or thionyl chloride, followed by treatment with the desired alcohol in the presence of a base such as pyridine or triethylamine [21] [24]. This approach is particularly useful for the preparation of methyl and ethyl esters, which are commonly employed in biological evaluation studies.

The Fischer esterification protocol, involving the treatment of the carboxylic acid with the alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, provides another viable route to ester derivatives. However, this method requires heating to reflux and may not be suitable for acid-sensitive substrates [21] [24].

Synthetic Applications

The amide and ester derivatives of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid have found extensive applications in medicinal chemistry. The amide derivatives, in particular, have been investigated as potential antagonists of serotonin 5-HT₃ receptors, with several compounds showing promising biological activity [20] [25]. The ester derivatives serve as valuable intermediates for further synthetic elaboration and as prodrugs that can be hydrolyzed to the active carboxylic acid form in biological systems [22].

Bromine Position Modification Reactions

The bromine substituent at the 5-position of the indazole ring provides a versatile handle for further synthetic modifications through nucleophilic substitution, metal-catalyzed cross-coupling, and reductive dehalogenation processes. These transformations enable the systematic exploration of structure-activity relationships and the optimization of physicochemical properties [2] [10] [14].

Nucleophilic Substitution at the 5-Position

The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the indazole nitrogen atoms and the carboxylic acid group. The reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile attacks the electron-deficient aromatic carbon bearing the bromine substituent [2] [11].

Common nucleophiles for these transformations include amines, thiols, alkoxides, and carbon nucleophiles such as malonates and cyanide. The reaction conditions typically require elevated temperatures (80-120°C) and polar aprotic solvents such as DMF or DMSO. The presence of a base such as potassium carbonate facilitates the deprotonation of nucleophiles and neutralizes the hydrogen bromide byproduct [2] [11].

The regioselectivity of nucleophilic substitution is primarily determined by the electronic activation of the aromatic system. The 5-position exhibits enhanced reactivity compared to other positions due to the combined electron-withdrawing effects of the nitrogen atoms and the carboxylic acid group. This selectivity is crucial for the preparation of regioselectively substituted indazole derivatives [2] [14].

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent at the 5-position serves as an excellent electrophilic partner for various metal-catalyzed cross-coupling reactions. Beyond the Suzuki-Miyaura and Sonogashira couplings discussed previously, the substrate undergoes efficient Stille coupling with organostannanes and Heck reactions with alkenes [2] [26].

The Stille coupling employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or bis(triphenylphosphine)palladium(II) dichloride in combination with organostannane reagents. The reaction conditions typically involve heating to 100-120°C in polar aprotic solvents such as DMF or dioxane [26]. The Stille coupling is particularly valuable for the introduction of heteroaryl substituents, which are often difficult to access through other coupling methodologies.

Reductive Dehalogenation

The selective removal of the bromine substituent can be achieved through reductive dehalogenation processes, providing access to the corresponding 7-methyl-1H-indazole-3-carboxylic acid. The most common approach involves the use of palladium on carbon (Pd/C) as catalyst in the presence of hydrogen gas or hydrogen donors such as formic acid or ammonium formate [2] .

The reaction conditions typically require mild temperatures (50-80°C) and atmospheric pressure of hydrogen gas. The reaction proceeds through the formation of a palladium-hydride species, which undergoes oxidative addition with the aryl bromide followed by reductive elimination to form the dehalogenated product [2] .

Alternative reductive methods include the use of tributyltin hydride in the presence of radical initiators such as azobisisobutyronitrile (AIBN), or the employment of lithium aluminum hydride under more forcing conditions [2] [27]. These methods provide complementary approaches for selective dehalogenation when palladium-catalyzed methods are unsuitable.

Methyl Group Functionalization

The methyl group at the 7-position of the indazole ring represents another site for synthetic modification, enabling the introduction of various functional groups through oxidation, halogenation, and other transformations. These reactions provide access to indazole derivatives with enhanced biological activity and improved physicochemical properties [28] [29].

Oxidation Reactions

The methyl group at the 7-position can be oxidized to various oxidation states, including the corresponding alcohol, aldehyde, and carboxylic acid derivatives. The selective oxidation of benzylic methyl groups is typically achieved using oxidizing agents such as potassium permanganate, chromic acid, or selenium dioxide [28].

The oxidation with potassium permanganate in aqueous or mixed aqueous-organic solvent systems provides direct access to the corresponding carboxylic acid. The reaction conditions typically require heating to 80-100°C for 2-4 hours, with yields ranging from 70-85% depending on the substrate . The harsh conditions may require protection of other sensitive functional groups during the oxidation process.

Alternative oxidation methods include the use of pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) for the selective oxidation to the aldehyde level, followed by further oxidation to the carboxylic acid if desired [28]. These reagents provide better control over the oxidation state and can be employed under milder conditions.

Halogenation Reactions

The benzylic methyl group can undergo radical halogenation reactions to introduce halogen substituents that serve as handles for further synthetic elaboration. The most common approach involves the use of N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide [28] [27].

The reaction proceeds through a radical chain mechanism, where the benzylic hydrogen atoms are abstracted by bromine radicals to form benzylic radicals. These radicals subsequently react with NBS to form the corresponding brominated products. The reaction conditions typically require heating to 60-80°C for 1-3 hours, with yields ranging from 60-80% [28].

The regioselectivity of halogenation is primarily determined by the stability of the benzylic radical intermediate. The 7-methyl group forms a relatively stable benzylic radical due to resonance stabilization with the aromatic ring, making it a preferred site for radical substitution [28] [27].

Synthetic Applications

The functionalization of the 7-methyl group provides access to a diverse array of indazole derivatives with modified biological properties. The introduction of halogen substituents enables further cross-coupling reactions, while oxidation to carboxylic acid derivatives provides additional hydrogen bonding capabilities that can enhance binding affinity to biological targets [28] [29].

The systematic modification of the 7-position, in combination with transformations at the 5-position bromine and the 3-position carboxylic acid, enables the preparation of extensive libraries of indazole derivatives for biological evaluation. This combinatorial approach is particularly valuable in medicinal chemistry for the optimization of lead compounds and the exploration of structure-activity relationships [28] [29].